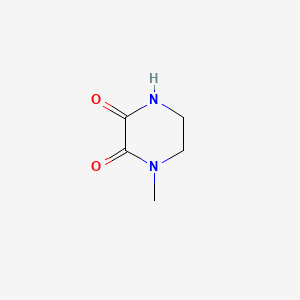

1-Methylpiperazine-2,3-dione

Vue d'ensemble

Description

1-Methylpiperazine-2,3-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol It is characterized by a piperazine ring substituted with a methyl group and two keto groups at positions 2 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methylpiperazine-2,3-dione can be synthesized through a green and cost-effective approach involving two primary steps . Initially, di-methyl oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form this compound as an intermediate. This step utilizes affordable raw materials and a straightforward process, enhancing the method’s economic viability and simplicity. Subsequently, this intermediate undergoes hydrogenation using Raney nickel at temperatures ranging between 150-200°C and pressures of 3.0-5.0 MPa. The catalyst choice and reaction conditions are crucial for achieving high efficiency and selectivity, leading to the production of 1-Methylpiperazine with impressive purity and yield .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, emphasizing cost-effectiveness and environmental sustainability. The reported conversion rate of N-methylethylenediamine is 98.34%, with 1-Methylpiperazine selectivity at 96.72%, and an overall yield reaching 95.11% .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methylpiperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Hydrogenation using catalysts like Raney nickel under high pressure and temperature conditions.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction typically produces amines or alcohols .

Applications De Recherche Scientifique

Applications in Pharmaceuticals

- Drug Development : 1-Methylpiperazine-2,3-dione serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties facilitate the development of drugs targeting conditions such as cancer and neurological disorders. For instance, derivatives of piperazine have been noted for their potential in treating antifungal, antibacterial, and antipsychotic conditions .

- Transdermal Drug Delivery Systems : Recent studies have investigated the use of 1-methylpiperazine derivatives as permeation enhancers in transdermal drug delivery systems. These compounds have shown promise in enhancing the skin permeation of therapeutic agents like theophylline . This application is crucial for improving drug bioavailability while minimizing side effects associated with oral administration.

Industrial Applications

- Lignin Recovery : One of the notable industrial applications of this compound is in the recovery of lignin from biomass. This process contributes to sustainable practices by valorizing lignocellulosic materials for use as chemical feedstocks. The compound acts as a solvent in lignin extraction processes, promoting green chemistry initiatives .

- Epoxy Curing Agents : In the manufacturing sector, this compound is utilized as a curing agent for epoxy resins. Its incorporation enhances the mechanical properties and thermal stability of epoxy materials, making them suitable for various applications in coatings and adhesives.

Safety Considerations

While this compound has valuable applications, it poses several health risks upon exposure. It is classified as an occupational hepatotoxin and can cause severe skin burns and respiratory issues if inhaled. Safety protocols must be strictly adhered to when handling this compound to mitigate exposure risks .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Methylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways . The piperazine moiety is often found in drugs or bioactive molecules due to its ability to optimize pharmacokinetic properties and arrange pharmacophoric groups in the proper position for interaction with target macromolecules . This compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing various biological processes.

Comparaison Avec Des Composés Similaires

1-Methylpiperazine-2,3-dione can be compared with other similar compounds, such as N-Methylpiperazine . Other similar compounds include piperazine and its derivatives, which are widely employed in pharmaceuticals and organic synthesis .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.

Activité Biologique

Overview

1-Methylpiperazine-2,3-dione is a heterocyclic organic compound with the molecular formula CHNO and a molecular weight of 128.13 g/mol. This compound has garnered attention due to its significant biological activities and potential applications in medicinal chemistry, particularly as an intermediate in drug synthesis and as a bioactive agent.

This compound interacts with various enzymes and proteins, influencing their activity and stability. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The compound acts through specific binding interactions with biomolecules, potentially inhibiting enzyme activity by occupying the active site.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it influences the expression of genes involved in oxidative stress response and apoptosis in certain cell types. This modulation can lead to significant cellular effects, including alterations in cell proliferation and survival.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent. It has shown efficacy against various bacterial strains, suggesting its application in treating infections caused by resistant pathogens.

- Anticancer Properties : The compound has been investigated for its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies . For example, derivatives of this compound have been reported to possess significant inhibitory activity against MCF-7 breast cancer cells .

- Hepatotoxicity : While it has beneficial biological activities, prolonged exposure to this compound may lead to hepatotoxic effects. Studies indicate that it can induce liver damage under certain conditions.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study explored the anticancer activity of various piperazine derivatives, including this compound. It was found that modifications to the piperazine ring could enhance cytotoxicity against specific cancer cells. For instance, one derivative exhibited an IC value of 0.12 µM against A549 lung cancer cells, indicating potent activity compared to standard chemotherapeutics .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of several pharmaceutical compounds such as trimetazidine and ranolazine. Its ability to modify biological activity through structural changes makes it a valuable scaffold in drug design. The compound's versatility allows for the development of new therapies targeting various diseases.

Propriétés

IUPAC Name |

1-methylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKVEQXAOQPAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208420 | |

| Record name | 2,3-Piperazinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-29-3 | |

| Record name | 2,3-Piperazinedione, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Piperazinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.